(S)-1-(Pyridin-3-yl)ethanamine, also known by its International Union of Pure and Applied Chemistry name, is a chiral amine compound with the molecular formula and a molecular weight of approximately 122.17 g/mol. It is recognized for its role in various chemical reactions and as a building block in pharmaceutical synthesis. The compound is categorized under amines, specifically secondary amines due to the presence of an amino group attached to a carbon chain that also connects to a pyridine ring.
(S)-1-(Pyridin-3-yl)ethanamine can be sourced from various chemical suppliers and is commonly utilized in research settings. Its classification falls under organic compounds, particularly in the category of heterocyclic compounds due to the presence of the pyridine ring. The compound's structure allows it to participate in numerous chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of (S)-1-(Pyridin-3-yl)ethanamine can be achieved through several methods, one notable approach being the catalytic enantioselective reduction of corresponding oximes. For instance, a method involves the reduction of 3-pyridyl acetaldehyde using borane as a reducing agent, yielding high enantiomeric excess of the desired amine.
A detailed synthesis procedure includes:
The yield for this method can reach up to 95%, depending on the specific conditions employed during synthesis .
The molecular structure of (S)-1-(Pyridin-3-yl)ethanamine features:
The InChI key for (S)-1-(Pyridin-3-yl)ethanamine is InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1
, which provides a unique identifier for this compound in chemical databases.
(S)-1-(Pyridin-3-yl)ethanamine participates in various chemical reactions due to its amine functionality:
These reactions are facilitated by the nucleophilic nature of the amino group, allowing it to act as a base or nucleophile in organic synthesis.
The mechanism of action for (S)-1-(Pyridin-3-yl)ethanamine primarily revolves around its role as a ligand in biological systems. It can interact with various receptors due to its structural similarity to neurotransmitters. For example, it may act on serotonin receptors or other neurotransmitter systems, influencing pathways related to mood regulation and cognitive functions.
Research indicates that compounds similar to (S)-1-(Pyridin-3-yl)ethanamine may exhibit potential therapeutic effects in treating conditions like depression and anxiety disorders by modulating neurotransmitter levels .
(S)-1-(Pyridin-3-yl)ethanamine is typically encountered as a colorless liquid or solid depending on purity and formulation. Its melting point ranges around 20–25 °C.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm its structure through characteristic peaks corresponding to its functional groups .
(S)-1-(Pyridin-3-yl)ethanamine finds applications across several scientific domains:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: